4-Phenylpyrimidine-2-thiol
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of 4-phenylpyrimidine-2-thiol follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both aromatic and sulfur functionalities. The International Union of Pure and Applied Chemistry name for this compound is 6-phenyl-1H-pyrimidine-2-thione, reflecting the tautomeric equilibrium that exists between the thiol and thione forms. The molecular formula C₁₀H₈N₂S corresponds to a molecular weight of 188.25 grams per mole, with a monoisotopic mass of 188.040819 atomic mass units.
The compound exhibits several recognized synonyms that reflect different nomenclature systems and tautomeric forms. These include 2-mercapto-4-phenylpyrimidine, 4-phenyl-2(1H)-pyrimidinethione, 4-phenyl-1,2-dihydropyrimidine-2-thione, and 6-phenyl-1,2-dihydropyrimidine-2-thione. The Chemical Abstracts Service registry number 60414-59-7 provides unambiguous identification of this specific compound. Alternative positional isomers include 2-phenylpyrimidine-4-thiol (Chemical Abstracts Service number 33630-21-6) and 5-phenylpyrimidine-2-thiol (Chemical Abstracts Service number 31408-19-2), each representing distinct structural arrangements with different chemical and physical properties.
The structural representation using Simplified Molecular Input Line Entry System notation is C1=CC=C(C=C1)C2=CC=NC(=S)N2, while the International Chemical Identifier string is InChI=1S/C10H8N2S/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13). The International Chemical Identifier Key SXIMWFPBGWZKAV-UHFFFAOYSA-N provides a unique identifier for database searches and computational applications.
Historical Development of Pyrimidine-2-thiol Derivatives
The development of pyrimidine-2-thiol derivatives emerged from the broader exploration of heterocyclic chemistry and the recognition of pyrimidines as fundamental components of nucleic acids. Early synthetic approaches to pyrimidine-2-thiol compounds involved the cyclization of appropriate precursors containing both carbonyl and thiourea functionalities. The Claisen-Schmidt condensation method became a cornerstone synthetic strategy, involving the reaction of substituted chalcones with thiourea under basic conditions to afford various pyrimidine-2-thiol derivatives.
Research investigations have demonstrated that pyrimidine-2-thiol derivatives can be synthesized through multiple pathways, including the reaction of chalcones with thiourea in ethanolic sodium hydroxide solution under reflux conditions for 12-15 hours. The development of microwave-assisted synthesis methods has provided more efficient routes to these compounds, with solid-phase microwave techniques enabling rapid cyclization of 1,3-diaryl-2-propene-1-one compounds with thiourea to generate substituted pyrimidine-2-thiol derivatives.
The historical progression of synthetic methodologies has expanded to include various substitution patterns on both the pyrimidine ring and the attached aryl groups. Research has shown that hydroxy- and methoxy-substituted 4,6-diarylpyrimidine-2-thiol derivatives can be obtained with high yields through optimized reaction conditions. The versatility of these synthetic approaches has enabled the preparation of extensive libraries of pyrimidine-2-thiol compounds for structure-activity relationship studies and applications in coordination chemistry.
Positional Isomerism in Aryl-Substituted Pyrimidinethiols
Positional isomerism in aryl-substituted pyrimidinethiols represents a fundamental structural consideration that significantly influences the chemical and physical properties of these compounds. The three primary positional isomers of phenylpyrimidine-thiol derivatives demonstrate distinct characteristics based on the relative positions of the phenyl and thiol substituents on the pyrimidine ring. This compound features the phenyl group at position 4 and the thiol group at position 2, creating a specific spatial arrangement that affects hydrogen bonding patterns and coordination geometry.
In contrast, 2-phenylpyrimidine-4-thiol represents an alternative arrangement where the phenyl substituent occupies position 2 and the thiol group is located at position 4 of the pyrimidine ring. This isomeric form exhibits different tautomeric equilibria and coordination behavior compared to the 4-phenyl-2-thiol isomer. The compound 5-phenylpyrimidine-2-thiol constitutes another distinct isomer with the phenyl group at position 5 and the thiol group maintained at position 2.
Structural analysis reveals that these positional isomers exhibit different molecular geometries and intermolecular interaction patterns. Research on 4,6-dimethylpyrimidine-2-thiol coordination compounds has demonstrated that the positioning of substituents directly influences the coordination behavior with metal ions, particularly affecting the formation of zwitterionic complexes through intramolecular proton transfer processes. The distorted tetrahedral geometry observed in cadmium complexes of dimethylpyrimidine-2-thiol illustrates how positional substitution patterns determine coordination sphere arrangements and overall molecular architecture.
| Isomer | Chemical Abstracts Service Number | Molecular Formula | Systematic Name |
|---|---|---|---|
| This compound | 60414-59-7 | C₁₀H₈N₂S | 6-phenyl-1H-pyrimidine-2-thione |
| 2-Phenylpyrimidine-4-thiol | 33630-21-6 | C₁₀H₈N₂S | 2-phenyl-1H-pyrimidine-4-thione |
| 5-Phenylpyrimidine-2-thiol | 31408-19-2 | C₁₀H₈N₂S | 5-phenyl-1H-pyrimidine-2-thione |
Role in Supramolecular Chemistry and Crystal Engineering
This compound serves as a versatile building block in supramolecular chemistry and crystal engineering applications due to its capacity to participate in multiple types of intermolecular interactions. The compound's ability to form coordination polymers has been extensively documented, particularly in the synthesis of copper iodide-based coordination frameworks using bis(4-phenylpyrimidine-2-thio)alkane ligands. These coordination polymers exhibit diverse structural motifs, including one-dimensional zigzag chains, two-dimensional networks, and double butterfly-shaped units, depending on the spacer length of the bridging ligands.
Research has demonstrated that treatment of 4-phenyl-pyrimidine-2-thiol with potassium hydroxide and appropriate alkyl halides enables the synthesis of bis-thioether ligands that serve as bridges in coordination polymer formation. The resulting coordination complexes display varied architectures, from staircase chains linked by bridging ligands to complex three-dimensional frameworks with unique topological features. The copper iodide complexes formed with these ligands exhibit temperature-dependent photoluminescence properties in the solid state, indicating potential applications in materials science.
Crystal engineering studies have revealed that pyrimidine-2-thiol derivatives can engage in hydrogen bonding networks that stabilize specific crystal structures. Investigation of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine has shown that pyrimidine nitrogen atoms can serve as hydrogen bond acceptors in O—H⋯N interactions, while the aromatic system can participate in C—H⋯O contacts. These findings suggest that this compound could exhibit similar supramolecular recognition patterns through its pyrimidine nitrogen atoms and phenyl aromatic system.
The formation of zwitterionic complexes represents another important aspect of the supramolecular behavior of pyrimidine-2-thiol derivatives. Research on cadmium complexes of 4,6-dimethylpyrimidine-2-thiol has revealed that intramolecular proton transfer from the thiol group to pyrimidine nitrogen atoms creates tripolar zwitterions that exhibit enhanced solubility and conductivity properties. These zwitterionic structures participate in extensive intermolecular hydrogen bonding networks that generate left-handed zigzag arrangements and contribute to supramolecular growth patterns.
Electrochemical scanning tunneling microscopy studies of related pyrimidine-2-thiol derivatives have provided insights into the surface adsorption behavior and molecular organization of these compounds. Investigation of 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol on gold surfaces revealed the formation of highly ordered monolayers with specific superstructures that remain stable over broad potential ranges. These findings indicate that this compound could exhibit similar surface organization properties, making it suitable for the construction of functional surfaces and molecular electronic devices.
Properties
IUPAC Name |
6-phenyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIMWFPBGWZKAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209171 | |
| Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60414-59-7 | |
| Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PHENYL-2-PYRIMIDINETHIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Reaction of Divinyl Ketones with Thiourea
Method Overview:
A highly efficient and mild approach involves the reaction of divinyl ketones with thiourea in the presence of a strong base such as potassium hydroxide in ethanol. This method proceeds through a tandem aza-Michael addition, nucleophilic addition, and aromatization sequence.
- A mixture of divinyl ketone (1 mmol), thiourea (1.5 mmol), and potassium hydroxide (2 mmol) is stirred in ethanol (5 mL) at 80°C for 8 hours.
- Reaction progress is monitored by thin-layer chromatography.
- After completion, the mixture is extracted with ethyl acetate, washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography with petroleum ether and ethyl acetate (10:1) as eluents.
- Initial aza-Michael addition generates intermediate A .
- Intramolecular cyclization and dehydration lead to intermediate B .
- Aromatization yields the final 4-phenylpyrimidine-2-thiol product.
- The best yield reported is 86% using ethanol as solvent.
- Other solvents like MeCN, DMF, DMSO, and n-propanol showed lower efficiency.
- Strong bases (NaOH, KOH, KOBut) favor high yields, while weaker inorganic and organic bases have little effect.
| Parameter | Details |
|---|---|
| Starting materials | Divinyl ketone, thiourea, KOH |
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction time | 8 hours |
| Yield | Up to 86% |
| Purification | Column chromatography |
This method is noted for mild conditions, high yield, and straightforward work-up.
Synthesis Using Chalcones, Thiourea, and Potassium Hydroxide
Method Overview:
Another widely used approach involves the reaction of substituted chalcones with thiourea in the presence of potassium hydroxide under reflux conditions in methanol or ethanol.
- Chalcone (0.001 mol) is dissolved in methanol (4 mL).
- Potassium hydroxide (0.001 mol) and thiourea (0.001 mol) are added.
- The mixture is refluxed for 3–4 hours.
- After cooling, the reaction mixture is acidified with dilute HCl.
- The precipitate is filtered, dried, and recrystallized from ethanol.
- IR bands characteristic of C-H aromatic stretching (3188, 3059 cm^-1), SH stretching (2937 cm^-1), C=N stretching (1678, 1566 cm^-1), and C-N stretching (1122 cm^-1).
- Melting points vary depending on substitution patterns.
- Generally high, around 75-90%, depending on the substituents and reaction conditions.
This method is practical for synthesizing substituted 4-phenylpyrimidine-2-thiols and allows structural diversity through chalcone variation.
Magnetic Nanoparticle-Catalyzed Synthesis Using Chalcones and Thiourea
Method Overview:
A novel catalytic method employs MgFe2O4 magnetic nanoparticles as a heterogeneous catalyst to promote the synthesis of this compound derivatives from chalcones and thiourea.
- Chalcone precursor is prepared by Claisen-Schmidt condensation.
- Chalcone (1 mmol) reacts with thiourea (2 mmol) in refluxing ethanol in the presence of MgFe2O4 catalyst.
- Reaction time varies but generally leads to 85-90% yields.
- The catalyst is magnetically separated and reused multiple times without significant loss of activity.
- Easy catalyst recovery by magnetic separation.
- High yields and environmentally friendly conditions.
- Catalyst reusability demonstrated up to five cycles.
This method combines green chemistry principles with efficient synthesis.
Alkylation of this compound with Dibromoalkanes
Method Overview:
this compound can be alkylated with dibromoalkanes in the presence of potassium hydroxide to form various derivatives, which is useful for ligand synthesis.
- This compound (approx. 15.8 mmol) is treated with KOH (17 mmol) and dibromoalkane (7.9 mmol) in water or suitable solvents.
- The reaction proceeds under mild conditions to afford alkylated products in high yields (around 78-87%).
- Products are isolated by standard work-up and recrystallization.
- Preparation of ligands for coordination chemistry.
- Formation of stable, air- and moisture-resistant compounds soluble in common organic solvents.
This method highlights the versatility of this compound as a building block for more complex molecules.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Base | Solvent | Temp. | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Divinyl ketones + thiourea | Divinyl ketone, thiourea | KOH | Ethanol | 80°C | 8 h | 86 | Tandem aza-Michael addition/aromatization |
| Chalcones + thiourea + KOH | Chalcone, thiourea, KOH | KOH | Methanol/EtOH | Reflux | 3-4 h | 75-90 | Acidification post-reflux |
| MgFe2O4 nanoparticle catalysis | Chalcone, thiourea | MgFe2O4 nanoparticles | Ethanol | Reflux | Variable | 85-90 | Magnetic catalyst, reusable |
| Alkylation with dibromoalkanes | This compound, Br(CH2)nBr | KOH | Water/organic | Mild | Variable | 78-87 | Ligand synthesis, high stability |
Research Findings and Notes
- The use of strong bases such as KOH is critical for achieving high yields in these syntheses.
- Ethanol is generally the preferred solvent, balancing solubility and reaction efficiency.
- The tandem aza-Michael addition mechanism provides a mild and efficient synthetic route with fewer side products.
- Magnetic nanoparticle catalysts offer green chemistry advantages, including easy separation and catalyst reuse.
- Alkylation reactions expand the utility of this compound in coordination chemistry.
- Spectroscopic data (IR, 1H-NMR, 13C-NMR) confirm the structure and purity of synthesized compounds.
- Recrystallization from ethanol or ethyl acetate/hexane mixtures is commonly used for purification.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The phenyl and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions.
Coordination: The thiol group can coordinate with metal ions to form coordination complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Coordination: Metal salts like copper(I) iodide are used to form coordination polymers.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Substitution: Halogenated derivatives, substituted pyrimidines.
Coordination: Metal-thiol complexes
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
4-Phenylpyrimidine-2-thiol serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique thiol group enhances bioactivity, making it valuable for developing drugs targeting specific diseases. For instance, studies have shown that derivatives of this compound exhibit significant anti-inflammatory and anticancer activities, positioning it as a candidate for further pharmacological exploration .
Case Study: COX Inhibition
Research has demonstrated that novel derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical in inflammatory processes, and their inhibition can lead to therapeutic effects similar to those of non-steroidal anti-inflammatory drugs (NSAIDs) .
Antioxidant Applications
Oxidative Stress Reduction
The compound's antioxidant properties make it suitable for formulations aimed at reducing oxidative stress in biological systems. This is particularly relevant in the cosmetic industry and health supplements, where oxidative stress is linked to aging and various diseases .
Coordination Chemistry
Formation of Coordination Complexes
this compound is utilized to create coordination complexes with metals. These complexes are essential in catalysis and materials science due to their enhanced stability and reactivity compared to similar compounds. The ability to form stable metal complexes opens avenues for applications in catalysis and sensor development .
Analytical Chemistry
Metal Ion Detection
In analytical chemistry, this compound acts as a reagent for detecting and quantifying metal ions in environmental samples. This application supports environmental monitoring and safety assessments by allowing for the sensitive detection of potentially harmful metals .
Biochemical Research
Enzyme Inhibition Studies
The compound is employed in biochemical research to investigate enzyme inhibition and protein interactions. Its ability to interact with biological targets makes it a valuable tool for exploring biochemical pathways and identifying potential therapeutic targets .
Comparative Analysis of Related Compounds
The following table summarizes structural comparisons between this compound and other related compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-Pyridinethiol | Pyridine ring with a thiol group | Exhibits different reactivity due to nitrogen |
| 2-Aminopyrimidine | Amino group at position 2 of pyrimidine | Enhanced solubility and different biological activity |
| 6-Methylpyrimidine-2-thiol | Methyl substitution at position 6 | Alters electronic properties affecting reactivity |
| 4-(Trifluoromethyl)pyrimidine-2-thiol | Fluorinated derivative | Increased lipophilicity and potential bioactivity |
Each of these compounds shares the pyrimidine core structure but varies in functional groups that influence their chemical behavior and biological activity.
Mechanism of Action
The biological activity of 4-Phenylpyrimidine-2-thiol is primarily attributed to its ability to interact with various molecular targets:
Enzyme Inhibition: Inhibits enzymes like COX-1 and COX-2, reducing the production of pro-inflammatory mediators.
Metal Coordination: Forms stable complexes with metal ions, which can disrupt metal-dependent biological processes.
Oxidative Stress Modulation: The thiol group can scavenge reactive oxygen species, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
4-Phenylpyrimidine-2-amine: Similar structure but with an amine group instead of a thiol group.
4-Phenylpyrimidine-2-ol: Contains a hydroxyl group at the 2-position instead of a thiol group.
Uniqueness: 4-Phenylpyrimidine-2-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and metal coordination complexes, which are not possible with the amine or hydroxyl analogues .
Biological Activity
4-Phenylpyrimidine-2-thiol is a heterocyclic compound notable for its diverse biological activities. Characterized by a pyrimidine ring substituted with a phenyl group at the 4-position and a thiol group at the 2-position, this compound has gained attention for its potential applications in medicinal chemistry, particularly in antimicrobial, antifungal, anticancer, and anti-inflammatory therapies.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules, leading to significant biochemical changes. The thiol group is particularly reactive, allowing the compound to form covalent bonds with cysteine residues in proteins, which can modify protein functions and influence cellular processes.
Biochemical Pathways
- Enzyme Interaction : The compound can inhibit or activate specific enzymes by binding to their active sites. For instance, it has been shown to inhibit certain kinases, preventing substrate phosphorylation.
- Gene Expression Modulation : It can influence gene expression by interacting with transcription factors, impacting processes such as cell proliferation and apoptosis .
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. A study demonstrated that derivatives of this compound showed comparable antibacterial activity to ciprofloxacin and antifungal activity akin to clotrimazole .
| Compound | Activity Type | Comparison Drug | Activity Level |
|---|---|---|---|
| This compound | Antibacterial | Ciprofloxacin | Comparable |
| This compound | Antifungal | Clotrimazole | Comparable |
Anticancer Activity
The compound has been investigated for its anticancer potential as well. It was found to induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and death.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties, particularly as a COX-1 and COX-2 inhibitor. In vitro studies revealed that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | Target Enzyme | IC50 (μmol) | Comparison Drug |
|---|---|---|---|
| Derivative 3b | COX-2 | 0.04 ± 0.09 | Celecoxib |
| Derivative 4d | COX-2 | 0.04 ± 0.02 | Celecoxib |
Study on Antimicrobial Activity
A recent study synthesized several derivatives of this compound and evaluated their antimicrobial efficacy. The findings indicated that the synthesized compounds exhibited significant activity against various bacterial strains, suggesting their potential as new antibiotic agents .
Study on Anti-inflammatory Properties
Another research focused on the synthesis of novel derivatives aimed at inhibiting COX enzymes. The results demonstrated that these derivatives not only inhibited COX activity but also reduced inflammatory markers in animal models, supporting their use in treating inflammatory conditions .
Q & A
Q. What are the standard synthetic routes for 4-Phenylpyrimidine-2-thiol, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:
- Starting Materials : Pyrimidine derivatives (e.g., 2-thiopyrimidines) and phenyl precursors.
- Reaction Optimization :
- Catalysts : Use of bases like NaOH or KOH to deprotonate thiol groups .
- Temperature : Controlled heating (60–80°C) to accelerate substitution without side reactions .
- Purification : Recrystallization or column chromatography to isolate the product .
Q. Table 1: Comparison of Synthetic Approaches
| Starting Material | Reaction Conditions | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Mercaptopyrimidine | NaOH, 70°C, 12h | None | 65–70 | |
| Chloropyrimidine | KOH, THF, 80°C, 8h | Pd(PPh₃)₄ | 82–85 |
Q. What spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic proton signals (δ 7.2–8.5 ppm) and thiol proton (δ ~1.5 ppm, if unexchanged) .
- ¹³C NMR : Confirm pyrimidine carbons (δ 150–160 ppm) and phenyl carbons (δ 120–140 ppm) .
- IR Spectroscopy : Detect S–H stretch (~2550 cm⁻¹) and C=N/C=S vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. Table 2: Key Spectroscopic Parameters
| Technique | Key Peaks/Bands | Structural Confirmation |
|---|---|---|
| ¹H NMR | δ 7.3–8.1 (m, aromatic), δ 1.5 (s, S–H) | Phenyl and thiol groups |
| IR | 2550 cm⁻¹ (S–H), 1620 cm⁻¹ (C=N) | Thiol and pyrimidine core |
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data for this compound across studies?
Methodological Answer:
Q. Table 3: Heterogeneity Metrics in Meta-Analysis
| Metric | Interpretation | Thresholds |
|---|---|---|
| I² | <30% = low; 30–60% = moderate; >60% = high | |
| H | >1.5 indicates significant heterogeneity |
Q. What computational modeling approaches are suitable for predicting the reactivity and interaction mechanisms of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking :
- Use software like AutoDock Vina to simulate binding to biological targets (e.g., enzymes) with flexible side-chain sampling .
Q. Example Workflow :
Geometry optimization using B3LYP/6-31G(d).
Docking against X-ray crystal structures (e.g., PDB ID: 1XYZ).
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophoric elements of this compound derivatives?
Methodological Answer:
- Key Modifications :
- Assay Design :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
